molecular formula C19H22N2O B7722743 Cinchonidine

Cinchonidine

Cat. No.: B7722743
M. Wt: 294.4 g/mol
InChI Key: KMPWYEUPVWOPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a derivative of quinoline and is known for its various applications in scientific research and industry. This compound is particularly noted for its role as an inhibitor of the enzyme Debrisoquine 4-hydroxylase (CYP2D6) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GNF-PF-5411 involves the reaction of quinoline derivatives with specific reagents under controlled conditions. One common method includes the reaction of quinoline with vinylquinuclidine to form the desired product . The reaction typically requires the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of GNF-PF-5411 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Henry Reaction

Cinchonidine catalyzes the Henry reaction between nitroalkanes and aldehydes via dual activation:

  • 6′-OH group activates aldehydes through hydrogen bonding, polarizing the carbonyl group .

  • Quinuclidine nitrogen deprotonates nitroalkanes, generating nucleophilic nitronates .

Key findings from kinetic and spectroscopic studies ( ):

ParameterValue/Observation
Reaction order (catalyst)First-order kinetics
Rate enhancement5× faster in nitroalkane excess
Enantiomeric excess (ee)Up to 90% for α-ketoesters

1H NMR data revealed substrate binding shifts:

  • Aldehyde association broadens the 6′-OH proton signal (δ = 8.97 → 9.2 ppm) .

  • Quinuclidine protons (δ = 2.5–3.3 ppm) shift due to conformational changes .

Pnicogen Bonding in Catalysis

DFT studies (B3LYP/6-31G(d,p)) reveal epi-cinchonidine forms stable complexes with pnictogens (e.g., PH₃, AsI₃) :

  • Dominant Site : Quinoline N16 (vs. hydroxyl O36) with interaction energies up to −25 kcal/mol .

  • Charge Transfer : QMulliken = 0.12–0.18 e; QNBO = 0.09–0.15 e .

These interactions enable enantiotopic face discrimination in aza-Diels–Alder reactions (Figure 7 in ).

Substrate Binding Modes

In α-ketoester hydroxyalkylation:

  • Quinuclidine N binds carbonyl carbon (d = 2.8 Å) .

  • π-Stacking between quinoline and substrate enhances enantioselectivity (ΔΔG‡ = 2.4 kcal/mol) .

Conformational Dynamics and Reactivity

NMR studies (C₆D₁₂) identify two dominant conformers :

  • Anti-closed : 6′-OH and quinuclidine N preorganized for substrate activation.

  • Syn-open : Less catalytically active due to steric hindrance.

ConformerPopulation (%)3JHH (Hz)Δδ(13C) (ppm)
Anti-closed6810.22.1
Syn-open328.71.4

Solvent polarity modulates conformational equilibrium, affecting reaction rates and selectivity .

This compound’s versatility stems from its bifunctional active sites and adaptable conformation, enabling applications in asymmetric catalysis, cascade reactions, and natural product synthesis. Future research may explore its role in photoredox systems and industrial-scale enantioselective processes.

Scientific Research Applications

Pharmacological Properties

Cinchonidine exhibits a wide range of biological activities, making it a versatile compound in medicinal chemistry. Key pharmacological applications include:

  • Antimalarial Activity : Like other Cinchona alkaloids, this compound has been historically used as an effective treatment for malaria, particularly against Plasmodium falciparum . Its mechanism involves interference with the parasite's ability to metabolize hemoglobin.
  • Anticancer Effects : Recent studies have highlighted this compound's potential as an anti-tumor agent. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including lung cancer. This effect is partly attributed to its ability to suppress autophagy, leading to increased levels of reactive oxygen species (ROS) and mitochondrial damage .
  • Antiplatelet Activity : this compound has demonstrated significant inhibitory effects on platelet aggregation, suggesting potential applications in cardiovascular health. It acts by modulating calcium signaling pathways and inhibiting protein kinase C .

Chemical Applications

This compound's unique chiral structure makes it valuable in organic synthesis:

  • Chiral Ligands : It serves as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds . This application is crucial in pharmaceuticals where chirality can influence drug efficacy and safety.
  • Catalyst Development : The compound has been utilized in developing new organic catalysts, enhancing reaction efficiency in synthetic chemistry .

Toxicology and Safety Profile

This compound is generally considered to have a favorable safety profile compared to other alkaloids like quinine. Studies indicate that it exhibits lower toxicity while retaining therapeutic efficacy . However, further research is necessary to fully elucidate its safety in long-term use and potential side effects.

Case Studies and Research Findings

Several case studies illustrate the therapeutic potential of this compound:

  • Lung Cancer Treatment : A study demonstrated that this compound could enhance the effects of anti-PD-L1 therapy by inhibiting autophagy in lung cancer cells, suggesting a synergistic effect that could improve treatment outcomes .
  • Cisplatin-Induced Ototoxicity : Research indicated that this compound could mitigate cisplatin-induced damage to auditory cells, presenting a potential protective strategy against chemotherapy-related hearing loss .

Summary of Findings

The following table summarizes key applications and findings related to this compound:

ApplicationMechanism of ActionReferences
AntimalarialInterferes with hemoglobin metabolism in parasites
AnticancerInduces apoptosis; inhibits autophagy
AntiplateletInhibits calcium signaling and protein kinase C
Chiral SynthesisActs as a chiral ligand for asymmetric reactions
Ototoxicity MitigationProtects auditory cells from cisplatin damage

Mechanism of Action

GNF-PF-5411 exerts its effects by inhibiting the enzyme Debrisoquine 4-hydroxylase (CYP2D6). This enzyme is involved in the metabolism of various drugs and environmental chemicals. By inhibiting this enzyme, GNF-PF-5411 can alter the metabolic pathways and affect the pharmacokinetics of drugs . The compound interacts with the active site of the enzyme, preventing it from catalyzing its normal reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GNF-PF-5411 is unique due to its specific inhibitory action on Debrisoquine 4-hydroxylase (CYP2D6), which distinguishes it from other quinoline derivatives. Its structure allows it to interact effectively with the enzyme, making it a valuable compound in enzymatic studies and drug development .

Biological Activity

Cinchonidine is an alkaloid derived from the bark of the Cinchona tree, historically recognized for its antimalarial properties. This compound, along with its structural analogs, exhibits a variety of biological activities that have garnered attention in pharmacological research. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and recent research findings.

Overview of this compound

This compound is one of several alkaloids found in the Cinchona species, which also include quinine and quinidine. It has been utilized primarily as an antimalarial agent but has shown potential in various other therapeutic areas including cancer treatment, anti-inflammatory applications, and more.

  • Antimalarial Activity
    • This compound exhibits significant antimalarial effects by interfering with the lifecycle of Plasmodium species. A study demonstrated that a cinchonine derivative (CinCu) significantly suppressed parasitemia in both in vitro and in vivo models against chloroquine-resistant strains of P. falciparum and P. berghei .
  • Anticancer Properties
    • Research indicates that this compound can induce apoptosis in cancer cells by activating caspase-3 and PARP-1 pathways. It also triggers endoplasmic reticulum stress responses, which are crucial in cancer cell death . In animal models, this compound has been shown to suppress tumor growth effectively .
  • Anti-inflammatory Effects
    • The compound has demonstrated potential anti-inflammatory properties by inhibiting osteoclastogenesis and reducing inflammatory responses associated with obesity-related diseases .
  • Antiplatelet Activity
    • This compound inhibits human platelet aggregation through mechanisms involving calcium influx and protein kinase C pathways. This effect may have implications for cardiovascular health .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism/EffectReference
AntimalarialSuppresses parasitemia in P. falciparum
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryInhibits osteoclast differentiation
AntiplateletInhibits platelet aggregation

Case Studies

  • Antimalarial Efficacy
    • A study involving the metallo copper-cinchonine complex (CinCu) showed that it could suppress parasitemia by over 81% in vitro against P. falciparum. In vivo tests on mice indicated a suppression rate ranging from 34% to 87% without severe toxicity, marking it as a promising candidate for further development as an antimalarial agent .
  • Cancer Treatment Potential
    • In experimental setups, this compound was found to inhibit the proliferation of various cancer cell lines and promote apoptosis through specific molecular pathways, indicating its potential as a therapeutic agent in oncology .
  • Platelet Aggregation Studies
    • Research highlighted that this compound effectively inhibited platelet aggregation induced by various agonists, suggesting its role in managing thrombotic disorders .

Q & A

Basic Research Questions

Q. What are the key functional groups in cinchonidine, and how do they influence its reactivity in asymmetric catalysis?

this compound’s quinuclidine nitrogen (basic site) and hydroxyl group at C9 are critical for its chiral recognition and catalytic activity. Protonation of the quinuclidine nitrogen alters molecular conformation, enhancing interactions with metal surfaces (e.g., Pt) in enantioselective hydrogenation . The C9-OH can be modified to form ethers or esters, enabling tailored derivatives with varied steric/electronic profiles . For example, O-phenyl derivatives exhibit altered adsorption geometries on catalysts, impacting enantioselectivity .

Q. How can researchers design reproducible experiments to study this compound’s role in catalytic hydrogenation?

Follow guidelines for experimental rigor:

  • Detailed Protocols : Document catalyst preparation (e.g., Pt/Al₂O₃), solvent selection (e.g., acetic acid), and substrate-to-modifier ratios to ensure reproducibility .
  • Control Variables : Standardize temperature, pressure, and stirring rates. Compare results with unmodified catalysts to isolate this compound’s effects .
  • Data Transparency : Include raw data (e.g., enantiomeric excess calculations) in supplementary materials, adhering to journal standards .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Fluorescence Titration : Quantify binding constants (e.g., Ka = 1.43 × 10⁴ M⁻¹ for S-1–this compound complexes) using the Benesi-Hildebrand equation .
  • CD Spectroscopy : Identify Cotton effects to confirm diastereomeric interactions (e.g., H8BINOL sensors) .
  • TEM/SEM : Visualize self-assembled nanostructures (e.g., bamboo-like carbon nanotubes) to correlate morphology with recognition efficiency .

Advanced Research Questions

Q. How do structural modifications at C9 and C11 of this compound impact enantioselectivity in heterogeneous catalysis?

  • C9 Modifications : Electron-withdrawing groups (e.g., trifluoromethyl in O-[(3,5-bis(trifluoromethyl)phenyl]-cinchonidine) alter electronic density, weakening adsorption on Pt surfaces and reducing enantioselectivity .
  • C11 Silylation : Bulky substituents (e.g., triphenylsilyl) induce conformational strain, shifting the chiral pocket’s orientation and reversing stereochemical outcomes (e.g., β-isocinchonine vs. α-isocinchonine) .
  • Methodological Insight : Use DFT calculations to model adsorption geometries and validate with kinetic data (e.g., turnover frequencies) .

Q. How can researchers resolve contradictions in thermodynamic data for this compound stereoisomers?

  • Data Validation : Replicate calorimetry experiments (e.g., heats of combustion) with error margins <2 kcal mol⁻¹, noting discrepancies in historical measurements (e.g., ±20 kcal mol⁻¹ variability) .
  • Cross-Referencing : Compare results across derivatives (e.g., this compound vs. cinchonine) to isolate structural vs. experimental error sources .

Q. What advanced methodologies enable real-time monitoring of this compound’s interaction with chiral sensors?

  • AFM/STM : Track fluorescence quenching kinetics at single-molecule resolution (e.g., 6.4 × 10⁻⁷ mol this compound fully quenches S-1 sensors) .
  • In Situ Spectroscopy : Combine Raman and UV-vis to observe π–π stacking dynamics in H8BINOL-cinchonidine complexes .

Q. Methodological Frameworks

Q. How to formulate a PICOT-style research question for this compound’s biomedical applications?

  • PICOT Breakdown :
    • P opulation: In vitro models (e.g., Plasmodium-infected erythrocytes).
    • I ntervention: this compound derivatives with modified C9 substituents.
    • C omparison: Quinine or chloroquine as reference antimalarials.
    • O utcome: IC₅₀ values from dose-response assays.
    • T ime: 48-hour exposure periods .

Q. What strategies ensure robust data synthesis in this compound research?

  • Categorization : Organize findings into themes (e.g., synthesis, catalysis, bioactivity) with annotated citations .
  • Error Analysis : Quantify uncertainties in binding constants (e.g., ±5% for fluorescence titrations) and report confidence intervals .

Properties

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPWYEUPVWOPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cinchonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030282
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.2 mg/mL at 25 °C
Record name Cinchonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030282
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

485-71-2, 118-10-5
Record name CINCHONIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cinchonan-9-ol, (9S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cinchonan-9-ol, (8.alpha.,9R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cinchonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cinchonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030282
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210.5 °C
Record name Cinchonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030282
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinchonidine
Reactant of Route 2
Cinchonidine
Cinchonine acetate
Cinchonidine
Reactant of Route 5
Cinchonidine
Reactant of Route 6
Cinchonidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.